(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a complex organic compound that combines a steroidal backbone with a chromenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (3beta)-cholest-5-en-3-ol with (2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid. The reaction is often catalyzed by N,N’-carbonyldiimidazole, which activates the carboxylic acid group, facilitating the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinones.
Reduction: The chromenyl moiety can be reduced to dihydro derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the parent alcohol and acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones derived from the chromenyl moiety.
Reduction: Dihydro derivatives of the chromenyl moiety.
Substitution: (3beta)-cholest-5-en-3-ol and (2-oxo-4-propyl-2H-chromen-7-yl)oxyacetic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the development of smart materials and photoactive polymers.
Mechanism of Action
The mechanism of action of (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with cellular membranes due to its steroidal backbone, potentially disrupting membrane integrity and affecting cellular processes. The chromenyl moiety may also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3beta)-cholest-5-en-3-yl acetate: Lacks the chromenyl moiety, making it less versatile in terms of chemical reactivity.
(3beta)-cholest-5-en-3-yl [(2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but without the propyl group, which may affect its biological activity and solubility.
Uniqueness
(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to the combination of a steroidal backbone with a chromenyl moiety, providing a versatile platform for chemical modifications and potential biological activities.
Properties
Molecular Formula |
C41H58O5 |
---|---|
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C41H58O5/c1-7-9-28-22-38(42)46-37-24-30(13-15-32(28)37)44-25-39(43)45-31-18-20-40(5)29(23-31)12-14-33-35-17-16-34(27(4)11-8-10-26(2)3)41(35,6)21-19-36(33)40/h12-13,15,22,24,26-27,31,33-36H,7-11,14,16-21,23,25H2,1-6H3/t27-,31+,33+,34-,35+,36+,40+,41-/m1/s1 |
InChI Key |
DVBBPGGZRNLMPF-SGGBMXSOSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
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